2-Butanone-1,1,1,3,3-d5

Catalog No.
S1491848
CAS No.
24313-50-6
M.F
C4H8O
M. Wt
77.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone-1,1,1,3,3-d5

CAS Number

24313-50-6

Product Name

2-Butanone-1,1,1,3,3-d5

IUPAC Name

1,1,1,3,3-pentadeuteriobutan-2-one

Molecular Formula

C4H8O

Molecular Weight

77.14 g/mol

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2

InChI Key

ZWEHNKRNPOVVGH-PDWRLMEDSA-N

SMILES

CCC(=O)C

Synonyms

2-Butanone-1,1,1,3,3-d5; Ethyl Methyl Ketone-d5; MEK; Methyl Ethyl Ketone-d5;

Canonical SMILES

CCC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C

Internal Standard in Mass Spectrometry:

Due to its distinct mass compared to the non-deuterated form, 2-Butanone-1,1,1,3,3-d5 serves as a valuable internal standard in mass spectrometry (MS) experiments. In MS, the sample is ionized, and the resulting fragments are separated and measured based on their mass-to-charge ratio (m/z). An internal standard is a known compound added to the sample before analysis. It helps to:

  • Correct for instrument variations: Slight variations in instrument performance can occur between different runs, affecting the measured m/z values. By comparing the m/z ratio of the analyte of interest to the known m/z ratio of the internal standard, researchers can account for these variations and obtain more accurate results.
  • Quantify analytes: By comparing the peak intensity of the analyte to the peak intensity of the internal standard, researchers can determine the concentration of the analyte in the sample.

The specific labelling of 2-Butanone-1,1,1,3,3-d5 minimizes potential interference from the analyte itself or other components in the sample matrix, ensuring reliable quantification.

Tracer Studies in Biological Systems:

  • Metabolic pathways: By analyzing the presence and location of the deuterium label in different metabolites, researchers can gain insights into the specific pathways involved in the breakdown and utilization of the molecule within the system.
  • Drug metabolism: Studying the metabolism of potential drug candidates labelled with deuterium can help researchers understand how the body absorbs, distributes, and eliminates the drug. This information is crucial for optimizing drug design and development.

2-Butanone-1,1,1,3,3-d5 is a deuterated form of 2-butanone, also known as methyl ethyl ketone. Its molecular formula is C4H8O, with the deuterium atoms replacing specific hydrogen atoms in the molecule. This compound is primarily used in research settings due to its unique isotopic labeling, which aids in various analytical and synthetic applications. The presence of deuterium enhances the compound's stability and alters its chemical properties slightly compared to its non-deuterated counterpart, making it valuable for studies involving reaction mechanisms and kinetics.

MEK-d5 shares the safety hazards of MEK, including:

  • Flammability: MEK-d5 is a flammable liquid with a low flash point (around -10 °C).
  • Toxicity: MEK-d5 can be irritating to the eyes, skin, and respiratory system. Prolonged exposure may cause central nervous system depression.
And biological systems. The unique isotopic labeling allows researchers to investigate:

  • Reaction Mechanisms: Understanding how changes in isotopic composition affect reaction pathways and kinetics.
  • Biological Pathways: Tracing how this compound interacts with enzymes and metabolic processes without interference from natural hydrogen isotopes.

While specific biological activity data for 2-butanone-1,1,1,3,3-d5 is limited, its parent compound, 2-butanone, is known to have irritant properties and can affect the central nervous system. The deuterated form may exhibit similar biological behaviors but with altered pharmacokinetics due to its isotopic composition. Its use in metabolic studies allows researchers to track its fate in biological systems without interference from naturally occurring hydrogen isotopes.

The synthesis of 2-butanone-1,1,1,3,3-d5 typically involves:

  • Deuterated Starting Materials: Using deuterated reagents in the synthesis process to ensure the incorporation of deuterium into the final product.
  • Reduction Reactions: Reducing suitable precursors such as deuterated acyl chlorides or esters using lithium aluminum deuteride or other reducing agents.
  • Isotope Exchange Reactions: Employing methods such as catalytic hydrogenation with deuterium gas to replace hydrogen atoms with deuterium selectively.

These methods allow for the efficient production of 2-butanone-1,1,1,3,3-d5 with high isotopic purity.

2-Butanone-1,1,1,3,3-d5 has several applications:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its distinct spectral properties.
  • Metabolic Studies: Facilitates tracking of metabolic pathways in biological research by serving as a tracer.
  • Synthetic Chemistry: Acts as a precursor or intermediate in the synthesis of other organic compounds.

Several compounds share structural similarities with 2-butanone-1,1,1,3,3-d5. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2-ButanoneC4H8ONon-deuterated form; more common in industrial use.
AcetoneC3H6OOne carbon less; widely used solvent and industrial chemical.
3-PentanoneC5H10OOne carbon more; used as a solvent and in organic synthesis.
4-HydroxybutanoneC4H8O2Contains a hydroxyl group; different reactivity profile.

The uniqueness of 2-butanone-1,1,1,3,3-d5 lies primarily in its isotopic labeling which provides distinct advantages for research applications that require precise tracking of molecular behavior and interactions.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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